molecular formula C11H15N3O4 B4865866 1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006476-54-5

1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B4865866
CAS No.: 1006476-54-5
M. Wt: 253.25 g/mol
InChI Key: LJFXOIVHSLZNEY-UHFFFAOYSA-N
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Description

1-Methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-4-carboxylic acid derivative characterized by a methyl group at the 1-position, a carbamoyl substituent at the 5-position (linked to a tetrahydrofuran-2-ylmethyl group), and a carboxylic acid moiety at the 4-position.

Properties

IUPAC Name

1-methyl-5-(oxolan-2-ylmethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-14-9(8(6-13-14)11(16)17)10(15)12-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFXOIVHSLZNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124489
Record name 1-Methyl-5-[[[(tetrahydro-2-furanyl)methyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006476-54-5
Record name 1-Methyl-5-[[[(tetrahydro-2-furanyl)methyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006476-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-[[[(tetrahydro-2-furanyl)methyl]amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole with carbon dioxide in the presence of a base.

    Attachment of the Tetrahydrofuran-2-ylmethyl Carbamoyl Group: This step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-ylmethyl isocyanate under controlled conditions to form the desired carbamoyl group.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or alkane derivative.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells, such as A549 lung cancer cells, by inducing apoptosis . The incorporation of the tetrahydrofuran moiety may enhance the bioavailability and efficacy of these compounds.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been studied for its potential to alleviate inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines . This makes it a candidate for developing new anti-inflammatory medications.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, making them useful in treating infections . Further exploration of 1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid may reveal similar effects.

Enzyme Inhibition

Recent studies have focused on the inhibition of specific enzymes linked to disease progression, such as ACK1 tyrosine kinase (also known as TNK2). The design of inhibitors based on pyrazole derivatives has shown promise in targeting this enzyme, which plays a role in cancer signaling pathways .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the pyrazole ring significantly impacted their anticancer and anti-inflammatory properties .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrazole derivatives. This study highlighted how changes in substituents on the pyrazole ring and the inclusion of tetrahydrofuran moieties affected the compounds' potency against cancer cells and inflammatory markers .

Summary Table of Applications

Application Description References
Anticancer ActivityInduces apoptosis in A549 lung cancer cells; potential for further development
Anti-inflammatoryInhibits pro-inflammatory cytokines; useful for developing new medications
Antimicrobial ActivityExhibits activity against bacterial strains; potential for infection treatment
Enzyme InhibitionTargets ACK1 tyrosine kinase; significant in cancer signaling pathways

Mechanism of Action

The mechanism of action of 1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key pyrazole-4-carboxylic acid derivatives and their structural distinctions:

Compound Name Substituent at Position 5 Key Functional Groups/Modifications Biological Activity/Applications References
Target Compound : 1-Methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid Tetrahydrofuran-2-ylmethyl carbamoyl Carboxylic acid, carbamoyl, tetrahydrofuran ring Not explicitly reported (inferred antimicrobial potential) -
Compound 30 : 1-Methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylic acid 4-Nitrobenzamido Nitro group, amide linker Intermediate for antibiofilm derivatives
Compound 31 : 5-(4-Aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid 4-Aminobenzamido Amino group, amide linker Precursor for phenoxyacetamido derivatives
Compound 34d : 1-Methyl-5-{4-[2-(4-methylphenoxy)acetamido]benzamido}-1H-pyrazole-4-carboxylic acid 4-[2-(4-Methylphenoxy)acetamido]benzamido Phenoxyacetamido, methylphenoxy Antibiofilm activity against C. albicans
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Trifluoromethyl Electron-withdrawing CF₃ group Building block for agrochemicals/pharmaceuticals
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Aromatic phenyl group Structural/spectroscopic studies

Bioactivity and Functional Insights

  • Antibiofilm Activity: Derivatives like 34d exhibit potent activity against Candida albicans biofilms (MIC₅₀ values in µM range), attributed to the phenoxyacetamido group enhancing membrane penetration .
  • Electron-Withdrawing Effects : The trifluoromethyl group in 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases acidity (pKa ~3.5) and metabolic stability, making it valuable in drug design .
  • Structural Flexibility : The tetrahydrofuran-2-ylmethyl carbamoyl group in the target compound may improve solubility and target binding compared to rigid aromatic substituents (e.g., phenyl in ).

Physical and Spectroscopic Properties

Property Target Compound (Inferred) Compound 34d Trifluoromethyl Derivative
Melting Point ~200–250°C (estimated) 233–235°C 121–125°C
IR (cm⁻¹) 3300–2500 (NH/OH), 1680–1700 (C=O) 3223–2507 (NH/OH), 1712/1697 (C=O) 1680 (C=O)
¹H NMR (δ, DMSO-d₆) Tetrahydrofuran protons (~3.5–4.5 ppm) 4.75 (s, CH₂), 2.24 (s, CH₃) 3.63 (s, CH₃), 7.81 (pyrazole H-3)

Biological Activity

1-Methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with tetrahydrofuran-containing moieties. Methods often include:

  • Formation of amide bonds : Utilizing coupling agents to facilitate the reaction between carboxylic acids and amines.
  • Purification techniques : Techniques such as silica gel chromatography are commonly employed to isolate the desired product.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its inhibitory effects on various biological targets.

Inhibitory Activity

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes and receptors. For instance:

  • ACK1 Kinase Inhibition : The compound has been shown to inhibit ACK1 tyrosine kinase, which is implicated in various cancer pathways. In vitro assays demonstrated IC50 values indicating potent inhibition at micromolar concentrations .

Antifungal Activity

In studies involving antifungal properties, derivatives of pyrazole exhibited varying degrees of efficacy against phytopathogenic fungi. The structure containing the tetrahydrofuran moiety was associated with enhanced antifungal activity compared to simpler pyrazole derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the pyrazole framework affect biological activity:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the phenyl ring significantly enhance inhibitory potency. For example, compounds with halogen substitutions showed increased activity compared to their non-substituted counterparts .
Compound StructureInhibitory Activity (%)Notes
1-Methyl-Pyrazole30Base compound
4-Fluorophenyl56.45Enhanced activity due to electron-withdrawing effect
Tetrahydrofuran72Significant increase in antifungal activity

Case Study 1: ACK1 Inhibition

A study reported that the compound effectively reduced ACK1 activity, resulting in decreased phosphorylation of AKT peptides. This suggests a potential therapeutic application in cancer treatment by targeting ACK1-mediated signaling pathways .

Case Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal properties against seven different fungal strains, where the compound demonstrated superior efficacy compared to existing fungicides like boscalid. The study employed molecular docking to elucidate interaction mechanisms, revealing critical hydrogen bonding with active site residues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines to form the pyrazole core. Subsequent functionalization includes carbamoylation using tetrahydrofuran-2-ylmethyl isocyanate. Key steps:

  • Cyclocondensation : Optimize temperature (80–120°C) and solvent (e.g., ethanol or DMF) to control regioselectivity .
  • Hydrolysis : Basic hydrolysis (NaOH or KOH in aqueous THF) converts esters to carboxylic acids .
  • Carbamoylation : Use coupling agents like EDCI/HOBt in anhydrous DCM to attach the tetrahydrofuran substituent .
    • Data Table :
StepReagents/ConditionsYield RangeKey Challenges
CyclocondensationEthyl acetoacetate, phenylhydrazine, DMF-DMA60–75%Regioselectivity control
Hydrolysis2M NaOH, THF/H₂O85–90%Acid stability
CarbamoylationEDCI, HOBt, DCM50–65%Moisture sensitivity

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • XRD : Confirms crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer formation) .
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent effects (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) .
  • IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹; carbamoyl N-H stretches at ~3300 cm⁻¹ .

Q. How does the tetrahydrofuran-2-ylmethyl carbamoyl group influence physicochemical properties compared to other substituents?

  • Methodological Answer : The tetrahydrofuran group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its oxygen-rich structure. Compared to phenyl or alkyl substituents, it reduces logP by ~0.5 units, as shown in QSAR studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT) predict transition states for cyclocondensation, while machine learning models screen solvent/reagent combinations. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Target-Specific Assays : Compare enzyme inhibition (e.g., DHFR) vs. cell-based assays to isolate off-target effects .
  • Structural Analogues : Test derivatives lacking the tetrahydrofuran group to assess its role in binding affinity .
    • Data Table :
Assay TypeIC₅₀ (µM)Key Observation
DHFR Inhibition2.3 ± 0.4High potency
Cell Viability (HeLa)12.7 ± 1.2Reduced efficacy due to uptake limitations

Q. What are the challenges in formulating this compound for in vivo studies, and how are they addressed?

  • Methodological Answer : Low aqueous solubility (<50 µg/mL) requires nanoemulsion or co-solvent systems (e.g., PEG-400/water). Stability studies (pH 7.4, 37°C) show 90% integrity over 24 hours, but ester prodrug derivatives may improve bioavailability .

Q. How do electronic effects of substituents impact binding to biological targets?

  • Methodological Answer : The electron-withdrawing carbamoyl group increases acidity of the pyrazole N-H (pKa ~4.5), enhancing hydrogen bonding with enzymes. Comparative studies with methyl or trifluoromethyl substituents show a 3-fold difference in binding affinity .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for carbamoylation to mitigate moisture sensitivity .
  • Data Analysis : Apply multivariate statistics to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Formulation : Prioritize salt formation (e.g., sodium or lysine salts) to improve solubility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid

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